molecular formula C10H10N2O B1648069 3-(Azetidin-3-yloxy)benzonitrile

3-(Azetidin-3-yloxy)benzonitrile

Cat. No.: B1648069
M. Wt: 174.2 g/mol
InChI Key: XAPUJMUHHTZKLO-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)benzonitrile is a benzonitrile derivative featuring a 4-membered azetidine ring connected via an ether linkage to the benzene core. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol (base form) and 236.70 g/mol for its hydrochloride salt . The compound’s SMILES representation is C1C(CN1)OC2=CC=CC(=C2)C#N, and its InChIKey is XAPUJMUHHTZKLO-UHFFFAOYSA-N .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

3-(azetidin-3-yloxy)benzonitrile

InChI

InChI=1S/C10H10N2O/c11-5-8-2-1-3-9(4-8)13-10-6-12-7-10/h1-4,10,12H,6-7H2

InChI Key

XAPUJMUHHTZKLO-UHFFFAOYSA-N

SMILES

C1C(CN1)OC2=CC=CC(=C2)C#N

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of Benzonitrile Derivatives

The benzonitrile core is versatile, with modifications to its substituents significantly altering physical, chemical, and biological properties. Below is a comparative analysis of 3-(Azetidin-3-yloxy)benzonitrile and related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Features
This compound C₁₀H₁₀N₂O 174.20 Azetidin-3-yloxy (4-membered ring) Compact structure with high ring strain; potential for hydrogen bonding
3-(4-Piperidinyloxy)benzonitrile HCl C₁₂H₁₅ClN₂O 238.72 Piperidinyloxy (6-membered ring) Larger ring reduces strain; enhanced conformational flexibility
3-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 Thienyl group (sulfur-containing) Electrophilic aromatic substitution activity; incompatible with oxidizers
3-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 Nitro group (-NO₂) Strong electron-withdrawing effect; used in agrochemical intermediates
5FB (KEGG Compound) C₁₉H₁₅F₃N₂O₃S 420.39 Trifluoromethyl, thiazolidinone Binds to estrogen-related receptor alpha via H-bonds and hydrophobic interactions
Azetidinyloxy vs. Piperidinyloxy Substituents
  • Ring Strain and Flexibility : The 4-membered azetidine ring in this compound introduces higher ring strain compared to the 6-membered piperidine in 3-(4-Piperidinyloxy)benzonitrile. This strain may enhance reactivity in ring-opening reactions or ligand-target interactions .
  • Hydrogen Bonding : The azetidine’s NH group in the hydrochloride salt could facilitate hydrogen bonding, a feature absent in the piperidine analog. This property is critical in drug design for target binding .
Aromatic vs. Heteroaromatic Substituents
  • Thienyl Group : 3-(3-Thienyl)benzonitrile contains a sulfur atom in its thienyl substituent, enabling π-π stacking and metal coordination. However, its decomposition releases toxic sulfur oxides, necessitating stringent safety protocols during handling .
  • Nitro Group : 3-Nitrobenzonitrile’s nitro group strongly withdraws electrons, making the benzonitrile core electron-deficient. This property is exploited in herbicides and pharmaceuticals but increases toxicity risks .

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